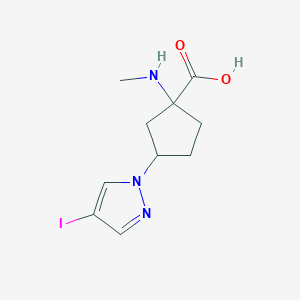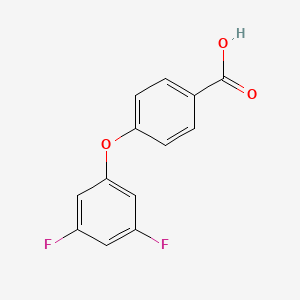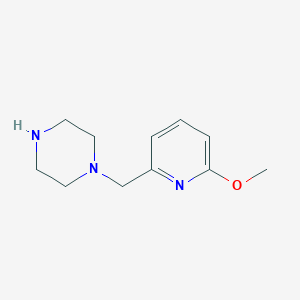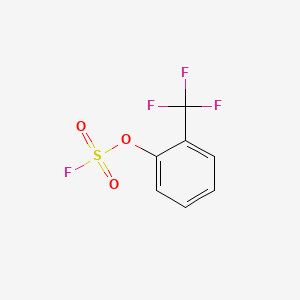
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with bromine, chlorine, and a 3-methylbutoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene typically involves the following steps:
Alkylation: The 3-methylbutoxyethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzene ring is treated with an alkyl halide (e.g., 3-methylbutyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Chlorination: The final step involves the chlorination of the benzene ring using chlorine gas (Cl2) or a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium (Pd) catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the transcription and translation processes by binding to DNA or RNA.
Comparaison Avec Des Composés Similaires
1-Bromo-2-ethylbenzene: Similar structure but lacks the 3-methylbutoxy group.
2-Bromo-1-(3-methylbutoxy)benzene: Similar structure but lacks the chlorine atom.
1-Chloro-2-(3-methylbutoxy)benzene: Similar structure but lacks the bromine atom.
Uniqueness: 1-[2-Bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms along with the 3-methylbutoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H18BrClO |
|---|---|
Poids moléculaire |
305.64 g/mol |
Nom IUPAC |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-2-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-10(2)7-8-16-13(9-14)11-5-3-4-6-12(11)15/h3-6,10,13H,7-9H2,1-2H3 |
Clé InChI |
XGLDVQWCUHAISG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(CBr)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)

![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride](/img/structure/B13554344.png)

![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)


![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)



![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)


